N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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Overview
Description
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is an organic compound that features a naphthalene ring, a pyridazinone moiety, and a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazinone and glycine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce reduced pyridazinone derivatives.
Scientific Research Applications
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)picolinamide: Shares the naphthalene moiety but differs in the functional groups attached.
(naphthalen-1-yl-selenyl)acetic acid derivatives: Contains a naphthalene ring with selenium-based functional groups.
Uniqueness
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to its combination of a naphthalene ring, pyridazinone moiety, and glycine residue, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-10-18(24)25)11-21-17(23)9-8-15(20-21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,19,22)(H,24,25) |
InChI Key |
KYXDKCXKRIULLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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